molecular formula C20H18N2O5 B6281214 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid CAS No. 2649079-11-6

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No. B6281214
CAS RN: 2649079-11-6
M. Wt: 366.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid” is a complex organic molecule. It has a molecular weight of 505.57 . The IUPAC name for this compound is 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C29H31NO7/c1-34-26-15-19 (36-14-8-7-13-28 (31)32)16-27 (35-2)24 (26)17-30-29 (33)37-18-25-22-11-5-3-9-20 (22)21-10-4-6-12-23 (21)25/h3-6,9-12,15-16,25H,7-8,13-14,17-18H2,1-2H3, (H,30,33) (H,31,32) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 178-180°C .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid, which is then reacted with 9H-fluorene-9-carboxylic acid to form the second intermediate, 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid.", "Starting Materials": [ "4,5-dihydro-1,2-oxazole-3-carboxylic acid", "phosphorus tribromide", "9H-fluorene-9-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "N-hydroxysuccinimide", "ethyl chloroformate", "methanol", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid", "a. Dissolve 4,5-dihydro-1,2-oxazole-3-carboxylic acid in dichloromethane", "b. Add phosphorus tribromide dropwise to the solution while stirring at room temperature", "c. Heat the reaction mixture at reflux for 2 hours", "d. Cool the reaction mixture to room temperature and add water", "e. Extract the product with dichloromethane and dry over sodium sulfate", "f. Concentrate the product under reduced pressure to obtain 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid", "Step 2: Synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid", "a. Dissolve 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid in N,N-dimethylformamide", "b. Add triethylamine and 9H-fluorene-9-carboxylic acid to the solution", "c. Heat the reaction mixture at 80°C for 24 hours", "d. Cool the reaction mixture to room temperature and add diisopropylethylamine and N-hydroxysuccinimide", "e. Add ethyl chloroformate dropwise to the solution while stirring at room temperature", "f. Add methanol to the solution and concentrate under reduced pressure", "g. Add water to the residue and extract with dichloromethane", "h. Dry the organic layer over sodium sulfate and concentrate under reduced pressure", "i. Dissolve the residue in dichloromethane and wash with sodium bicarbonate solution", "j. Dry the organic layer over sodium sulfate and concentrate under reduced pressure", "k. Purify the product by column chromatography to obtain 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid" ] }

CAS RN

2649079-11-6

Molecular Formula

C20H18N2O5

Molecular Weight

366.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.